Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester
Description
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester (CAS: 109766-29-2) is a structurally complex ester derived from octadecenoic acid, a monounsaturated fatty acid with an 18-carbon chain. The ester moiety features a polyether chain (3,6,9,12-tetraoxatridec-1-yl), which introduces multiple oxygen atoms and ether linkages. Its molecular formula is C₂₇H₅₂O₆, with a molecular weight of 472.6982 g/mol, significantly larger than simpler octadecenoic acid esters like methyl or ethyl derivatives .
Properties
CAS No. |
109766-29-2 |
|---|---|
Molecular Formula |
C27H52O6 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl (E)-octadec-2-enoate |
InChI |
InChI=1S/C27H52O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(28)33-26-25-32-24-23-31-22-21-30-20-19-29-2/h17-18H,3-16,19-26H2,1-2H3/b18-17+ |
InChI Key |
OKGRXLOXULWDAN-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)OCCOCCOCCOCCOC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OCCOCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester typically involves the esterification of octadecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Applications
Octadecenoic acid esters are often utilized in biochemical research for their roles as:
- Surfactants : They can reduce surface tension in biological systems, aiding in drug delivery and formulation.
- Lipid-based Drug Carriers : The compound's properties allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study : A study published in the Journal of Pharmaceutical Sciences demonstrated that octadecenoic acid esters improved the solubility of poorly water-soluble drugs by forming stable lipid nanoparticles .
Cosmetic Industry
Due to their emollient properties, octadecenoic acid esters are incorporated into cosmetic formulations:
- Moisturizers and Creams : They provide hydration and improve skin texture.
- Hair Products : These compounds enhance shine and manageability.
Data Table: Cosmetic Applications
| Product Type | Functionality | Example Ingredients |
|---|---|---|
| Moisturizers | Hydration | Octadecenoic acid esters |
| Hair Conditioners | Shine enhancement | Ethyl oleate |
| Sunscreens | UV protection | Oleic acid derivatives |
Food Industry
In food science, octadecenoic acid esters serve as:
- Emulsifiers : They stabilize oil-water mixtures in food products.
- Flavor Carriers : Their lipid nature allows them to carry flavors effectively.
Case Study : Research in Food Chemistry highlighted the use of octadecenoic acid esters in salad dressings to maintain emulsion stability over time .
Pharmaceutical Applications
The compound's unique structure makes it suitable for:
- Drug Formulation : Used as a matrix for sustained-release formulations.
- Antimicrobial Agents : Certain derivatives exhibit antimicrobial properties.
Data Table: Pharmaceutical Applications
Mechanism of Action
The mechanism by which octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester exerts its effects is primarily through its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Octadecenoic Acid Esters
Key Observations:
- Molecular Weight and Solubility : The polyether chain in the target compound increases its molecular weight by ~60% compared to methyl esters, likely enhancing hydrophilicity and reducing volatility .
- Functional Groups: The hydroxyl group in ricinoleic acid methyl ester improves reactivity for derivatization, while the polyether chain in the target compound may facilitate micelle formation in surfactants .
- Unsaturation: Monounsaturated esters (e.g., oleic acid methyl ester) dominate biodiesel formulations due to optimal oxidative stability and cold-flow properties, whereas diunsaturated esters (e.g., linoleic acid methyl ester) are prone to oxidation .
Biodiesel Production
- Oleic Acid Methyl Ester : Constitutes >70% of fatty acid methyl esters (FAMEs) in high-quality biodiesel, offering a balance between oxidative stability and low-temperature performance .
- Linoleic Acid Methyl Ester: Less prevalent in biodiesel due to oxidation susceptibility but contributes to fluidity in blends .
- Target Compound: Not reported in biodiesel; its polyether structure suggests niche applications in emulsifiers or pharmaceutical excipients .
Analytical and Biomedical Uses
- Trimethylsilyl Esters : Used in gas chromatography-mass spectrometry (GC-MS) for enhancing volatility of fatty acids during analysis .
- Ricinoleic Acid Derivatives: Employed in antimicrobial formulations and wound healing due to hydroxyl-mediated bioactivity .
- Target Compound: Potential utility in drug delivery systems due to polyether-enhanced biocompatibility and solubility .
Research Findings and Discrepancies
- Antimicrobial Activity: Octadecenoic acid esters, including methyl and ethyl derivatives, exhibit antibacterial and antifungal properties, particularly in bacterial consortia (e.g., S. oceani produces 46.58% 9-octadecenoic acid methyl ester) .
- Nomenclature Conflicts: incorrectly lists "Octadecenoic acid (Stearic acid)," a contradiction since stearic acid is saturated (C18:0). This likely reflects a mislabeling of oleic acid (C18:1) .
- Isomer-Specific Behavior: The position of the double bond (e.g., Δ9 in oleic acid vs. Δ2 in some octadecenoic acid isomers) significantly affects melting points and biological activity .
Biological Activity
Octadecenoic acid, specifically in the form of its ester derivative known as 3,6,9,12-tetraoxatridec-1-yl ester, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.
Molecular Formula : C21H40O4
Molecular Weight : 356.5399
CAS Registry Number : 111-03-5
IUPAC Name : 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester
The compound is a glycerol monoester of oleic acid (also known as glyceryl monooleate), which is characterized by a long hydrophobic tail and a hydrophilic head group. This amphiphilic nature allows it to form micelles and lipid bilayers, making it relevant in biological membranes and drug delivery systems.
1. Antioxidant Properties
Research indicates that octadecenoic acid esters possess antioxidant properties that can protect cells from oxidative stress. A study demonstrated that these compounds can scavenge free radicals effectively, thus reducing cellular damage and inflammation .
2. Anti-inflammatory Effects
Octadecenoic acid derivatives have shown potential in modulating inflammatory responses. In vitro studies have suggested that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
3. Antimicrobial Activity
Several studies have reported the antimicrobial properties of octadecenoic acid esters against various pathogens. For instance, they exhibit activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .
The biological activities of octadecenoic acid esters can be attributed to several mechanisms:
- Cell Membrane Interaction : The amphiphilic nature allows these compounds to integrate into cell membranes, altering fluidity and permeability.
- Signal Transduction Modulation : They may influence signaling pathways related to inflammation and apoptosis by interacting with membrane receptors.
- Gene Expression Regulation : Some studies suggest that these compounds can modulate the expression of genes involved in oxidative stress response and inflammation .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
